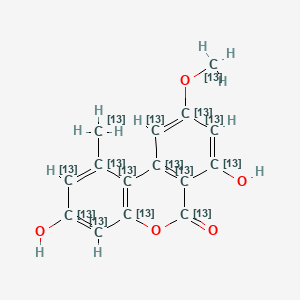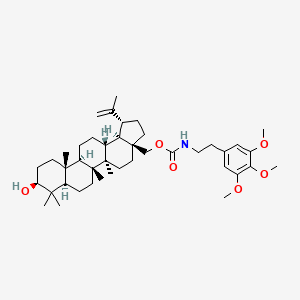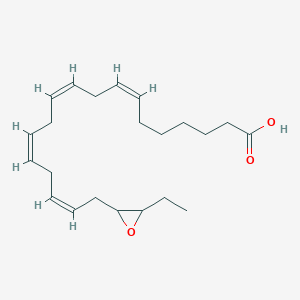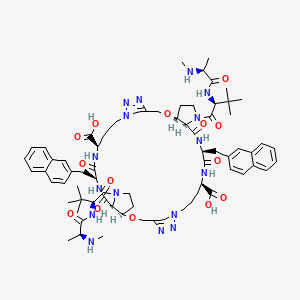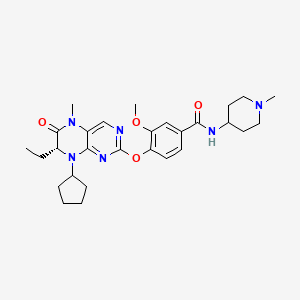
BRD4 Inhibitor-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-30 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in the treatment of various cancers and inflammatory diseases by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes and other disease-related genes .
Preparation Methods
The synthesis of BRD4 Inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :
Formation of the core scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, starting from commercially available starting materials, a benzo[d]isoxazole scaffold can be constructed through a condensation reaction followed by cyclization.
Functional group modifications: The core scaffold is then modified with various functional groups to enhance its binding affinity and selectivity for BRD4
Final coupling reactions: The final step involves coupling the modified core scaffold with other moieties to obtain the desired this compound. This can be achieved through amide bond formation, esterification, or other coupling reactions.
Industrial production methods for this compound typically involve optimizing the synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
BRD4 Inhibitor-30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes present in the compound to corresponding alcohols. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the core scaffold of this compound. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of a benzylic position may yield a ketone, while reduction of a ketone may yield an alcohol .
Scientific Research Applications
Cancer therapy: BRD4 Inhibitor-30 has shown promising results in preclinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. By inhibiting BRD4, the compound can suppress the expression of oncogenes such as c-MYC and BCL-2, leading to reduced tumor growth and increased apoptosis of cancer cells.
Inflammatory diseases: The compound has also demonstrated potential in treating inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Epigenetic research: this compound is widely used as a tool compound in epigenetic research to study the role of BRD4 and other BET proteins in gene regulation. It helps researchers understand the mechanisms underlying various diseases and develop new therapeutic strategies.
Drug development: The compound serves as a lead compound for the development of new BRD4 inhibitors with improved potency, selectivity, and pharmacokinetic properties. It provides a valuable starting point for medicinal chemists to design and synthesize novel inhibitors for therapeutic applications.
Mechanism of Action
BRD4 Inhibitor-30 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated histones . This disruption of the BRD4-histone interaction leads to the inhibition of transcriptional elongation and the downregulation of oncogenes and other disease-related genes. The molecular targets and pathways involved in the mechanism of action of this compound include:
c-MYC: this compound suppresses the expression of the oncogene c-MYC, which plays a crucial role in cell proliferation and survival. By inhibiting c-MYC, the compound induces apoptosis and reduces tumor growth.
BCL-2: The compound also downregulates the expression of the anti-apoptotic protein BCL-2, leading to increased apoptosis of cancer cells.
NF-κB: this compound inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This contributes to its anti-inflammatory effects.
Comparison with Similar Compounds
BRD4 Inhibitor-30 can be compared with other similar compounds, such as JQ1, I-BET762, and OTX015 :
JQ1: JQ1 is one of the first and most well-known BRD4 inhibitors. It has shown potent anti-cancer activity in various preclinical models. this compound may offer improved selectivity and potency compared to JQ1.
I-BET762: I-BET762 is another BRD4 inhibitor that has demonstrated efficacy in preclinical studies. It has been evaluated in clinical trials for the treatment of various cancers and inflammatory diseases. This compound may have a different binding profile and pharmacokinetic properties compared to I-BET762.
OTX015: OTX015 is a BRD4 inhibitor that has shown promising results in clinical trials for the treatment of hematological malignancies. This compound may offer advantages in terms of selectivity and efficacy compared to OTX015.
Properties
Molecular Formula |
C28H38N6O4 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]oxy]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H38N6O4/c1-5-21-27(36)33(3)22-17-29-28(31-25(22)34(21)20-8-6-7-9-20)38-23-11-10-18(16-24(23)37-4)26(35)30-19-12-14-32(2)15-13-19/h10-11,16-17,19-21H,5-9,12-15H2,1-4H3,(H,30,35)/t21-/m1/s1 |
InChI Key |
MLSIWMLVUIWYLH-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


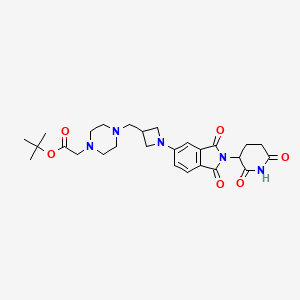
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
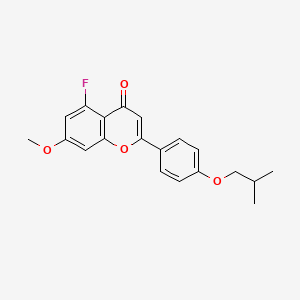
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
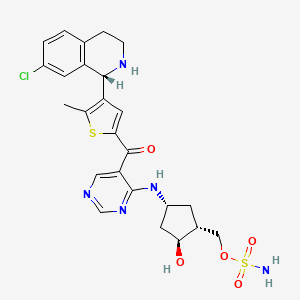

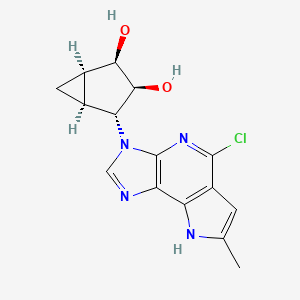
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
